molecular formula C10H15N3O3 B1454912 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide CAS No. 1248735-80-9

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide

Cat. No. B1454912
M. Wt: 225.24 g/mol
InChI Key: IRYGHOKZPQVHQL-UHFFFAOYSA-N
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Description

“3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide” is a chemical compound with the CAS Number: 1248735-80-9 . It has a molecular weight of 225.25 . The IUPAC name for this compound is 3-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)propanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O3/c11-7(14)3-6-13-8(15)10(12-9(13)16)4-1-2-5-10/h1-6H2,(H2,11,14)(H,12,16) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound has been involved in the synthesis of heterocyclic compounds. For instance, a study described the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, leading to the production of new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes (Attanasi et al., 2001).

  • Generation of Fused Heterocycles : A study highlighted the transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in concentrated hydrohalic acid media, leading to the creation of two classes of fused heterocycles (Fedoseev et al., 2016).

  • Efficient Synthesis of Diazaspiro Derivatives : A study demonstrated the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the efficient synthesis of new 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives (Khrustaleva et al., 2018).

  • Cascade Process in Chemical Synthesis : Another research discussed a cascade route to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines, illustrating an intricate process in chemical synthesis (Nazarian & Forsyth, 2021).

  • Exploration in Medicinal Chemistry : Some studies have also explored this compound in the context of medicinal chemistry. For example, a study on the antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones highlighted its potential in medical applications (Caroon et al., 1981).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c11-7(14)3-6-13-8(15)10(12-9(13)16)4-1-2-5-10/h1-6H2,(H2,11,14)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYGHOKZPQVHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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